[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine
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Overview
Description
[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine is a chemical compound that features both an imidazole and a pyridine ring in its structure
Mechanism of Action
Target of action
Imidazole-containing compounds have a broad range of targets due to their diverse chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its target. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
Imidazole-containing compounds can affect a variety of biochemical pathways. For instance, some compounds have been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that imidazole-containing compounds may have good bioavailability.
Result of action
The molecular and cellular effects of imidazole-containing compounds can vary greatly depending on the specific compound and its target. For example, some compounds have antiproliferative activities against certain cell lines .
Preparation Methods
The synthesis of [2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine typically involves the reaction of 2-methylimidazole with 3-chloromethylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole or pyridine rings.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Scientific Research Applications
[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Comparison with Similar Compounds
Similar compounds to [2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine include:
[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine: Lacks the methyl group on the imidazole ring, which may affect its reactivity and binding properties.
[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine: The position of the methanamine group on the pyridine ring is different, potentially altering its chemical behavior and applications.
[2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine: The pyridine ring is replaced with a phenyl ring, which can significantly change its electronic properties and reactivity.
Properties
IUPAC Name |
[2-(2-methylimidazol-1-yl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-12-5-6-14(8)10-9(7-11)3-2-4-13-10/h2-6H,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVURHMMJIHLHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=CC=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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